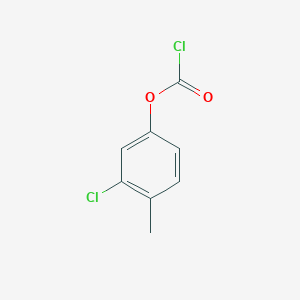
3-Chloro-4-methylphenyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. These compounds are typically colorless, volatile liquids that degrade in moist air. Chloroformates are widely used as reagents in organic chemistry due to their reactivity and versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methylphenyl chloroformate typically involves the reaction of 3-chloro-4-methylphenol with phosgene. The reaction is carried out in an inert solvent such as toluene, under controlled temperature conditions to ensure safety and maximize yield. The general reaction scheme is as follows:
3-Chloro-4-methylphenol+Phosgene→3-Chloro-4-methylphenyl chloroformate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more stringent safety protocols due to the hazardous nature of phosgene. The process is optimized for high yield and purity, often involving continuous flow reactors and real-time monitoring of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-4-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, typically in the presence of a base to neutralize the HCl produced.
Alcohols: For esterification, often using a base to absorb the HCl.
Carboxylic Acids: For mixed anhydride formation, also in the presence of a base.
Major Products:
Carbamates: Formed from reaction with amines.
Carbonate Esters: Formed from reaction with alcohols.
Mixed Anhydrides: Formed from reaction with carboxylic acids.
Aplicaciones Científicas De Investigación
3-Chloro-4-methylphenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing protective groups in organic molecules.
Chromatography: As a derivatization agent to convert polar compounds into less polar, more volatile derivatives for gas chromatography/mass spectrometry analysis.
Pharmaceuticals: In the synthesis of intermediates for drug development.
Material Science: In the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-methylphenyl chloroformate involves nucleophilic substitution reactions. The compound reacts with nucleophiles such as amines, alcohols, and carboxylic acids, leading to the formation of carbamates, carbonate esters, and mixed anhydrides, respectively. The reaction typically proceeds via a substitution nucleophilic internal mechanism, where the nucleophile attacks the carbonyl carbon, displacing the chloride ion .
Comparación Con Compuestos Similares
Methyl Chloroformate: Used in similar applications but with different reactivity and volatility.
Benzyl Chloroformate: Commonly used for introducing the Cbz (carboxybenzyl) protecting group.
Fluorenylmethyloxycarbonyl Chloride: Used for introducing the FMOC protecting group.
Uniqueness: 3-Chloro-4-methylphenyl chloroformate is unique due to its specific reactivity profile and the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and the properties of the products formed .
Propiedades
Fórmula molecular |
C8H6Cl2O2 |
|---|---|
Peso molecular |
205.03 g/mol |
Nombre IUPAC |
(3-chloro-4-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3 |
Clave InChI |
MFRWQDNINPPFAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13549041.png)

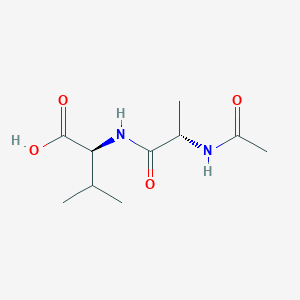
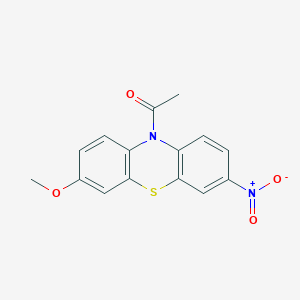
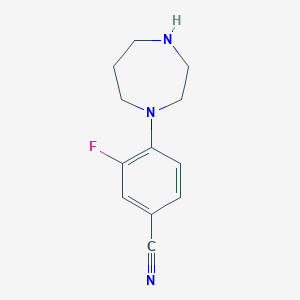

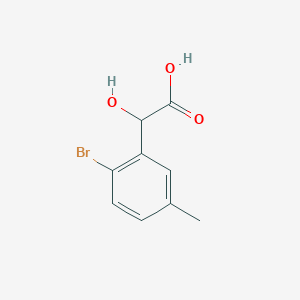


![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one](/img/structure/B13549096.png)
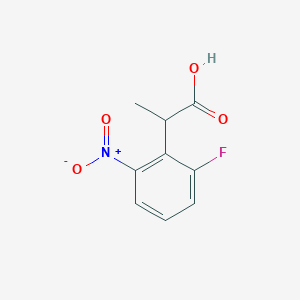

![1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13549114.png)
![6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13549123.png)
